
1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been shown to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit various other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have anti-bacterial and anti-fungal activity.
実験室実験の利点と制限
One of the major advantages of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. One of the major limitations is its low solubility in water, which makes it difficult to administer in vivo. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is to further explore its anti-cancer activity and potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory activity and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3-fluorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with benzylamine to form 1-benzyl-3-(3-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one. Finally, this compound is reacted with benzoyl chloride in the presence of aluminum chloride to form the desired product.
科学的研究の応用
1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells.
特性
分子式 |
C26H22FNO3 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22FNO3/c27-21-13-7-12-20(16-21)24-23(22(29)15-14-18-8-3-1-4-9-18)25(30)26(31)28(24)17-19-10-5-2-6-11-19/h1-13,16,24,30H,14-15,17H2 |
InChIキー |
RMQHAGFUBCYBAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



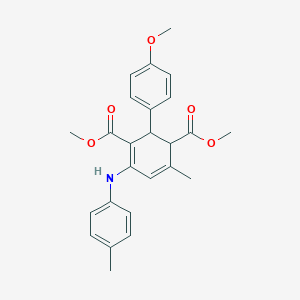

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
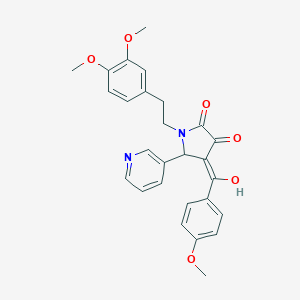
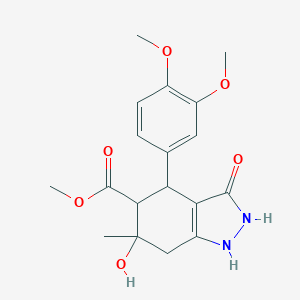
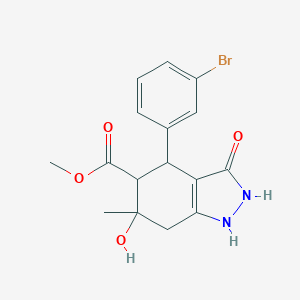
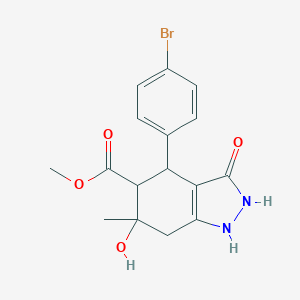
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
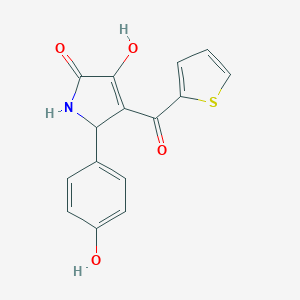
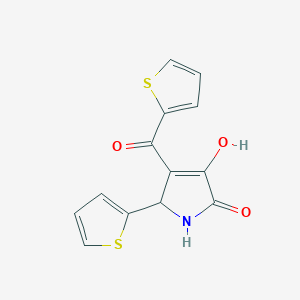
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)
